1,2,8,8A-tetrahydroindolizin-3(5H)-one
Description
Properties
IUPAC Name |
2,5,8,8a-tetrahydro-1H-indolizin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-8-5-4-7-3-1-2-6-9(7)8/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVQIGJEZFTOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1,2,8,8a Tetrahydroindolizin 3 5h One
Established Synthetic Routes to the 1,2,8,8A-tetrahydroindolizin-3(5H)-one Core
Established synthetic routes provide reliable access to the tetrahydroindolizinone framework, leveraging fundamental organic reactions tailored for heterocyclic construction.
Condensation cyclization reactions are a primary method for constructing the tetrahydroindolizinone core, often involving the formation of key carbon-carbon and carbon-nitrogen bonds in a sequential or concerted manner.
A direct and efficient method for assembling the indolizinone skeleton is through the condensation cyclization of α-oxoesters with six-membered cyclic imines, such as 2,3,4,5-tetrahydropyridine. nih.gov This transformation leads to the formation of 2-hydroxy-6,7,8,8a-tetrahydroindolizin-3(5H)-ones on a gram scale. nih.gov The proposed reaction mechanism begins with an acid-base interaction between the basic imine and the enol form of the α-oxoester, which generates an iminium and enolate ion pair. nih.gov This is followed by the addition of the enolate to the iminium ion and a subsequent ring closure with the loss of methanol to yield the final product. nih.gov This method provides a concise, three-step synthesis for related natural products. nih.gov
Table 1: Synthesis of Tetrahydroindolizinone Core via Condensation Cyclization
| Reactant 1 (Cyclic Imine) | Reactant 2 (α-Oxoester) | Product | Key Features |
|---|---|---|---|
| 2,3,4,5-Tetrahydropyridine | Various α-oxoesters | 2-hydroxy-6,7,8,8a-tetrahydroindolizin-3(5H)-ones | Facile, gram-scale preparation |
Achieving diastereoselective control is crucial in the synthesis of complex molecules. In cyclization reactions related to the indolizinone core, the stereochemistry can be directed by the nature of the reactants and reaction conditions. For instance, in aza-Nazarov cyclizations involving cyclic imines like 3,4-dihydroisoquinolines, an E-Z isomerization of the iminium intermediates is not possible due to their constrained cyclic structure. beilstein-journals.org This structural rigidity often leads to the formation of the cyclized products as single diastereomers. beilstein-journals.orgresearchgate.net This principle of using cyclic precursors to control the geometry of reactive intermediates is a key strategy for achieving high diastereoselectivity in the construction of fused heterocyclic systems.
Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated nitrogen heterocycles. nih.gov This strategy is effective for creating both five- and six-membered aza-cycles, such as 3-pyrrolines and tetrahydropyridines, which can serve as precursors or analogues to the tetrahydroindolizinone system. nih.gov The reaction typically employs ruthenium-based catalysts, which have shown high tolerance towards many functional groups, although electron-rich amines can sometimes present challenges. nih.govresearchgate.net The synthesis of the 1,2,8,8A-tetrahydroindolizin-3(5H)-one core via RCM would involve a suitably designed diene precursor, where the cyclization would form the six-membered ring of the indolizinone system. The success of such reactions often depends on the choice of catalyst and reaction conditions to favor the desired macrocyclization or ring-closing. researchgate.netdrughunter.com
Table 2: Application of RCM in Nitrogen Heterocycle Synthesis
| Catalyst Type | Substrate Type | Product Type | Relevance |
|---|---|---|---|
| Ruthenium alkylidenes | Diene-containing amines | Unsaturated N-heterocycles | Forms the basis for potential synthesis of the indolizinone six-membered ring. |
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install acyl groups on aromatic rings. organic-chemistry.orgsigmaaldrich.comyoutube.com Its intramolecular variant is particularly useful for constructing polycyclic systems containing a ketone, such as the related 5,6,7,8-tetrahydroindolizin-8-one core. masterorganicchemistry.com This approach would typically involve a piperidine derivative tethered to a phenyl group via a carboxylic acid or acyl chloride functionality. In the presence of a Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., polyphosphoric acid), the acyl group acts as an electrophile, attacking the aromatic ring to close the second ring and form the cyclic ketone. sigmaaldrich.commasterorganicchemistry.com This method is highly effective for forming five- and six-membered rings. masterorganicchemistry.com
The aza-Nazarov cyclization is a variant of the Nazarov cyclization, an electrocyclic reaction used to form five-membered rings. nih.gov This reaction is a powerful method for constructing a diverse array of five-membered nitrogen heterocycles, including indolizine (B1195054) frameworks. beilstein-journals.orgnih.gov The core of the reaction involves the 4π-conrotatory electrocyclization of a pentadienyl cation equivalent, where one or more carbon atoms are replaced by nitrogen. nih.govnih.gov The reaction can be initiated by treating substrates such as benzamides with tethered acetal groups with a strong acid, which forms an N-acyliminium ion that subsequently cyclizes. nih.gov This methodology has been successfully utilized to build various heterocyclic frameworks, demonstrating its potential for constructing the five-membered ring portion of scaffolds related to 1,2,8,8A-tetrahydroindolizin-3(5H)-one. beilstein-journals.orgnih.gov
Condensation Cyclization Reactions
Enantioselective and Diastereoselective Synthesis of 1,2,8,8A-tetrahydroindolizin-3(5H)-one Derivatives
The stereochemical complexity of the 1,2,8,8A-tetrahydroindolizin-3(5H)-one scaffold necessitates precise control over the synthetic methodologies employed to achieve desired enantiomeric and diastereomeric purity. The development of asymmetric syntheses is crucial, as the biological activity of these compounds can be highly dependent on their stereochemistry.
The control of chiral centers in the synthesis of tetrahydroindolizinone derivatives is achieved through various advanced organic synthesis strategies. One prominent method involves an organocatalytic enantioselective intramolecular aza-Michael reaction. This approach has been successfully used to synthesize fluorinated indolizidinone derivatives, where a chiral phosphoric acid catalyst, such as (S)-TRIP, efficiently generates a key stereocenter with high enantioselectivity nih.gov. The reaction sequence typically involves the cyclization of a conjugated amide bearing a pendant α,β-unsaturated ketone moiety nih.gov.
Another key strategy for establishing stereochemistry is the use of chiral pool starting materials. For instance, N-BOC-L-homoproline, derived from the naturally occurring amino acid L-proline, can serve as a chiral precursor. This approach allows the inherent chirality of the starting material to be transferred through the synthetic sequence to the final product, defining the absolute stereochemistry of the resulting indolizinone core nih.gov.
Further control over stereochemistry can be exerted during ring formation and functionalization steps. For example, in the synthesis of indolizidine and quinolizidine frameworks, palladium-catalyzed asymmetric allylic alkylation (AAA), nucleophilic allylation of an acyliminium ion, and subsequent ring-closing metathesis (RCM) are pivotal steps where stereocenters are introduced and controlled uab.cat. The choice of catalyst and reaction conditions in these transformations can have a moderate to high influence on the diastereoselectivity of the products uab.cat.
The enantiospecific synthesis of distinct enantiomers of 1,2,8,8A-tetrahydroindolizin-3(5H)-one derivatives has been developed to investigate their differential biological activities. A notable example is the synthesis of both the (R)- and (S)-enantiomers of 7-(4-methoxyphenyl)-6-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-one nih.gov.
The synthesis begins from a chiral precursor, N-BOC-L-homoproline (for the (S)-enantiomer) or its corresponding (R)-enantiomer. The key steps involve the formation of an amide intermediate, which then undergoes an intramolecular aldol condensation to construct the bicyclic indolizinone core nih.gov. This chiral pool approach ensures that the absolute stereochemistry of the starting material directly dictates the stereochemistry of the final product nih.gov. In a specific study, the (R)-enantiomer exhibited significant cytotoxicity against the HCT-116 colon cancer cell line with an IC50 value of 0.2 µM, while the (S)-enantiomer was inactive, highlighting the importance of enantiospecific preparation nih.gov.
Table 1: Key Steps in the Enantiospecific Synthesis of a 1,2,8,8A-tetrahydroindolizin-3(5H)-one Derivative nih.gov
| Step | Precursor | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | N-BOC-L-homoproline | 1. CH2Cl2, -15 °C; 2. (4-methoxyphenyl)magnesium bromide | (S)-Tert-butyl 2-(2-(4-methoxyphenyl)-2-oxoethyl)-pyrrolidine-1-carboxylate | N/A |
| 2 | Carbamate from Step 1 | 1. 4 M HCl/dioxane; 2. Phenylacetyl chloride, Et3N, DMAP, CH2Cl2 | 1-(4-Methoxyphenyl)-2-(1-(2-phenylacetyl)-pyrrolidin-2-yl)ethanone | 74% |
Diastereoselective hydrogenation of a substituted indolizine ring presents a direct route to the 1,2,8,8A-tetrahydroindolizin-3(5H)-one core. Research has demonstrated that the partial heterogeneous hydrogenation of a polyfunctionalized indolizine can be highly diastereoselective nih.govacs.orgnih.gov.
In one study, the hydrogenation of a tetrasubstituted indolizine over a Rhodium on alumina (Rh/Al2O3) catalyst under high pressure (80 bar H2) resulted in the formation of a trans-configured tetrahydroindolizinone derivative as the major kinetic product in 30% yield nih.govacs.org. The reaction also produced a cis-configured alcohol as a byproduct nih.govacs.org. Theoretical calculations suggested that the observed high trans diastereoselectivity originates from a keto-enol tautomerism under kinetic control nih.govacs.orgnih.gov. This method is significant as there are few reports on the direct preparation of the tetrahydroindolizinone core via partial hydrogenation of an indolizine nih.govacs.org.
Table 2: Conditions for Diastereoselective Hydrogenation of a Substituted Indolizine nih.govacs.org
| Parameter | Value |
|---|---|
| Substrate | Polyfunctionalized Indolizine (Compound 5) |
| Catalyst | Rh/Al2O3 (10% w/w) |
| Solvent | Ethyl Acetate |
| Hydrogen Pressure | 80 bar |
| Temperature | Room Temperature |
| Reaction Time | 48 h |
| Major Product | trans-ketone (Compound 6b) |
Synthesis of Key Intermediates for Complex Molecule Construction
The 1,2,8,8A-tetrahydroindolizin-3(5H)-one scaffold serves as a valuable building block in the synthesis of more complex molecules, particularly natural products and their analogues.
The tetrahydroindolizinone core is a structural motif found in several rare natural alkaloids with notable biological activities nih.govacs.org. Examples include polygonatine B and kinganone, which exhibit antimicrobial and antifungal properties, and (−)-rhazinicine, which shows antitumor activity comparable to taxol nih.govacs.org. The synthesis of the core scaffold is therefore a critical step in the total synthesis of these and other related natural products.
Natural product-inspired diversity-oriented synthesis is a powerful strategy that leverages scaffolds like tetrahydroindolizinone to create libraries of novel compounds for biological screening researchgate.netnih.gov. By developing efficient and stereoselective routes to the core structure, chemists can then apply various functionalization reactions to generate a wide range of derivatives, mimicking the structural diversity found in nature and exploring new biologically active chemical space researchgate.netnih.gov. The ability to synthesize both enantiomers of the scaffold, for instance, is crucial for creating stereochemically diverse libraries and for the total synthesis of natural products where the absolute stereochemistry is known nih.govresearchgate.net.
Amino acids and their derivatives, such as N-BOC-L-homoproline, are excellent chiral precursors that incorporate a key part of the bicyclic system and a defined stereocenter nih.govnih.gov. The synthesis often involves multiple steps, including protection and deprotection of functional groups. For example, the use of a tert-butyloxycarbonyl (Boc) protecting group for the nitrogen atom is common, as it is stable under many reaction conditions but can be removed under mild acidic conditions (e.g., 4 M HCl in dioxane) without affecting other parts of the molecule nih.govnih.gov.
Functional group compatibility is a major consideration in multi-step syntheses. For instance, in constructing complex triazine scaffolds, a related field involving nitrogen heterocycles, sequential one-pot strategies are designed where the reactivity of precursors is carefully managed. This often involves controlling reaction temperatures to selectively react with different nucleophiles, demonstrating a high degree of functional group tolerance chemrxiv.org. Similarly, in indolizinone synthesis, reaction conditions must be chosen to avoid side reactions. For example, during cyclization reactions, harsh conditions could lead to loss of stereochemical purity or degradation, necessitating the use of milder reagents like methanolic K2CO3 nih.gov. The robustness of the final scaffold is also important, as it allows for late-stage functionalization, such as the deprotection of ester or Boc groups under strongly acidic or basic conditions without compromising the core structure chemrxiv.org.
Structure Activity Relationship Sar Studies of 1,2,8,8a Tetrahydroindolizin 3 5h One Derivatives
Influence of Substituent Effects on Biological Efficacy
The biological activity of 1,2,8,8A-tetrahydroindolizin-3(5H)-one derivatives can be significantly modulated by the nature, position, and electronic properties of various substituents. Understanding these effects is paramount for the rational design of more potent and specific compounds.
Positional and Electronic Effects of Substituents (e.g., 3- and 8a-positions)
Information regarding the specific effects of substituents at the 8a-position is less documented in readily available scientific literature. However, this position, being a bridgehead atom and a chiral center, is expected to play a significant role in defining the three-dimensional shape of the molecule. Alterations at this position could induce conformational changes that impact receptor binding and biological activity.
Impact of Aromatic Ring Substitutions on Activity (e.g., Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one Library)
A notable example of SAR studies on a related scaffold involves a library of 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one derivatives, which were evaluated for their cytotoxic properties against the HCT-116 colon cancer cell line. nih.govnih.gov These studies highlight the critical role of the substitution pattern on the two aromatic rings.
In one such study, a parent compound with an unsubstituted southern aromatic ring and a 4-methoxy group on the northern aromatic ring demonstrated the most potent cytotoxicity, with an IC50 value of 0.39 μM. nih.gov This suggests that a degree of electronic enrichment on the northern aryl ring is favorable for activity, while the southern ring may require less substitution for optimal interaction with the biological target. The study also indicated that there are stringent steric requirements for the degree of aryl substitution on both the southern and northern rings. nih.gov
Further investigation into this library revealed that more highly substituted northern rings generally led to a decrease in cytotoxic activity. Conversely, the southern ring could tolerate mono- and di-substituted systems while retaining moderate activity. nih.gov The compound 7-(4-Methoxyphenyl)-7-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-one was identified as a particularly potent derivative, exhibiting selective cytotoxicity at sub-micromolar concentrations against colon cancer and leukemia cell lines. nih.gov
| Compound | Northern Aromatic Ring Substitution | Southern Aromatic Ring Substitution | IC50 (μM) |
|---|---|---|---|
| Parent Compound | 4-Methoxy | Unsubstituted | 0.39 |
| Analog 1 | Unsubstituted | Unsubstituted | >10 |
| Analog 2 | 4-Fluoro | Unsubstituted | 1.2 |
| Analog 3 | 3,4-Dimethoxy | Unsubstituted | >10 |
| Analog 4 | Unsubstituted | 4-Methoxy | 2.5 |
| Analog 5 | Unsubstituted | 3,4-Dimethoxy | >10 |
Role of Fluorinated Groups in Modulating Biological Interactions
The introduction of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. nih.govnih.govcurtin.edu.au Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. nih.gov
While specific studies on fluorinated derivatives of 1,2,8,8A-tetrahydroindolizin-3(5H)-one are not extensively reported, the general principles of fluorine chemistry in drug design are applicable. The powerful electron-withdrawing effect of fluorine can alter the pKa of nearby functional groups and influence hydrogen-bonding capabilities. u-tokyo.ac.jp Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo. u-tokyo.ac.jp In the context of the 1,2,8,8A-tetrahydroindolizin-3(5H)-one scaffold, strategic placement of fluorine atoms on aromatic rings or at other positions could lead to derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. For example, fluorination of related heterocyclic systems has been shown to improve their anticancer and antiphytopathogenic activities. mdpi.com
Stereochemical Aspects of Structure-Activity Relationships
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its biological activity. Chiral molecules, which are non-superimposable on their mirror images, often exhibit different pharmacological effects for each enantiomer.
Impact of Chiral Centers on Biological Recognition
The 1,2,8,8A-tetrahydroindolizin-3(5H)-one core contains at least one chiral center at the 8a position, and additional chiral centers can be introduced through substitution. The presence of these chiral centers means that the molecule can exist as different stereoisomers (enantiomers and diastereomers). Biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between these stereoisomers. nih.gov This stereospecific recognition can lead to significant differences in binding affinity, efficacy, and metabolic stability between stereoisomers. mdpi.com
For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov Therefore, understanding the impact of the stereochemistry of 1,2,8,8A-tetrahydroindolizin-3(5H)-one derivatives is crucial for developing safe and effective therapeutic agents. For instance, in the related pyrazino[1,2-a]indol-1-one series, the stereochemistry at the C3 position was found to have a significant impact on antiviral activity, with one enantiomer being up to 50 times more effective than the other. mdpi.com
Enantiomeric Purity and Differential Biological Activity in 1,2,8,8A-tetrahydroindolizin-3(5H)-one Enantiomers
Development of Structure-Activity Relationship Models for 1,2,8,8A-tetrahydroindolizin-3(5H)-one Analogues
The development of effective therapeutic agents hinges on a deep understanding of how molecular structure dictates biological activity. For the 1,2,8,8A-tetrahydroindolizin-3(5H)-one class of compounds, research has focused on their potential as inhibitors of Factor XIa (FXIa), a promising target for anticoagulants with a potentially lower risk of bleeding compared to existing therapies.
A key breakthrough in this area is detailed in a patent by Janssen Pharmaceutica, which discloses a series of 3-(1H-imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one derivatives as potent FXIa inhibitors. An exemplified compound from this series demonstrated significant potency, with an IC50 value of 0.1 nM against Factor XIa. nih.gov The same compound also showed inhibitory activity against human plasma kallikrein, with an IC50 of 2.5 nM. nih.gov Kallikrein is another enzyme involved in pathways that can be related to thrombosis and inflammation, and its inhibition is often considered in the development of FXIa inhibitors.
The general structure of these inhibitors features a core 1,2,8,8A-tetrahydroindolizin-3(5H)-one scaffold with a 1H-imidazol-2-yl group at the 3-position. The structure-activity relationship is explored through modifications at the R1 position on the indolizine (B1195054) ring system.
To understand the influence of various substituents on the inhibitory activity, researchers have synthesized and tested a range of analogues. The data from these studies are crucial for building SAR models that can predict the activity of novel compounds and guide the design of more potent and selective inhibitors.
Below are interactive data tables summarizing the reported inhibitory activities of selected 1,2,8,8A-tetrahydroindolizin-3(5H)-one derivatives.
Table 1: Inhibitory Activity of an Exemplified 3-(1H-imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one Derivative
| Compound | Target | IC50 (nM) |
| Exemplified Compound | Factor XIa | 0.1 |
| Exemplified Compound | Human Plasma Kallikrein | 2.5 |
Note: The specific structure of the exemplified compound beyond the core and the presence of a substituent at R1 is not detailed in the publicly available summary.
The development of a comprehensive SAR model for this class of compounds would involve systematically varying the substituent (R1) at different positions on the tetrahydroindolizinone core and quantifying the resulting changes in inhibitory potency against FXIa and kallikrein. Key parameters often explored in such models include:
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituent can influence the binding affinity of the molecule to the active site of the enzyme.
Steric Effects: The size and shape of the substituent can impact how well the molecule fits into the binding pocket of the target enzyme. Bulky groups may enhance or hinder binding depending on the topology of the active site.
Hydrophobicity/Hydrophilicity: The lipophilicity of the substituent can affect both the binding of the compound to the enzyme and its pharmacokinetic properties.
Hydrogen Bonding Potential: The ability of the substituent to form hydrogen bonds with amino acid residues in the enzyme's active site can significantly contribute to binding affinity.
By analyzing the data from a diverse set of analogues, researchers can construct quantitative structure-activity relationship (QSAR) models. These computational models use statistical methods to correlate the chemical properties of the molecules with their biological activities. A robust QSAR model can then be used to predict the potency of virtual compounds, prioritizing the synthesis of those with the highest predicted activity and thereby accelerating the drug discovery process.
While the publicly available information provides a glimpse into the high potency of this chemical class, detailed SAR data tables from the primary patent or subsequent research publications are necessary to build a comprehensive understanding of the structural requirements for optimal Factor XIa inhibition. The single data point for an exemplified compound, however, strongly indicates that the 3-(1H-imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one scaffold is a highly promising starting point for the development of novel anticoagulants.
Mechanistic Investigations of Biological Activities
Mechanisms of Anticancer Activity
Detailed studies elucidating the specific anticancer mechanisms of 1,2,8,8A-tetrahydroindolizin-3(5H)-one are not found in the reviewed scientific literature. Research on other heterocyclic compounds, such as tetrahydroquinolinone derivatives, has shown antiproliferative effects through the induction of apoptosis. nih.gov For instance, certain derivatives can cause cell cycle arrest and trigger programmed cell death through both intrinsic and extrinsic pathways in cancer cell lines. nih.gov However, similar data for 1,2,8,8A-tetrahydroindolizin-3(5H)-one is not available.
There is no specific information available in the scientific literature regarding the ability of 1,2,8,8A-tetrahydroindolizin-3(5H)-one to inhibit cell proliferation or regulate the cell cycle. The regulation of the cell cycle is a crucial target for anticancer therapies, with compounds often targeting cyclins and cyclin-dependent kinases to halt cancer cell division. nih.govnih.gov
The capacity of 1,2,8,8A-tetrahydroindolizin-3(5H)-one to induce apoptosis or cause mitochondrial dysfunction has not been documented. Apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. nih.govnih.gov This often involves the mitochondria, which play a central role in the intrinsic apoptotic pathway. nih.gov
There is no available research on the interaction of 1,2,8,8A-tetrahydroindolizin-3(5H)-one with DNA or its potential to interfere with DNA replication.
Specific molecular targets and pathways for the anticancer activity of 1,2,8,8A-tetrahydroindolizin-3(5H)-one have not been identified. While derivatives of the related compound 2,3,8,8a-Tetrahydroindolizin-5(1H)-one have been patented as inhibitors of Factor XIa, this is in the context of anticoagulation, not cancer. nih.govnih.gov
Mechanisms of Anti-inflammatory Activity
While some indolizine (B1195054) derivatives have been investigated for their anti-inflammatory properties, specific data on the mechanisms of 1,2,8,8A-tetrahydroindolizin-3(5H)-one are lacking.
Mechanisms of Anticoagulant Activity
The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of fibrin, a key protein in blood clot formation. Anticoagulant drugs function by inhibiting various components of this cascade, thereby reducing the risk of thrombosis. The primary mechanisms of action include the inhibition of specific clotting factors and the prevention of platelet aggregation.
Derivatives of 2,3,8,8a-tetrahydroindolizin-5(1H)-one have been identified as a new class of Factor XIa (FXIa) inhibitors. nih.govnih.gov FXIa is a serine protease that plays a crucial role in the amplification of the coagulation cascade. mdpi.comnih.gov Inhibition of FXIa is a targeted approach for developing effective anticoagulants that may be associated with a reduced risk of bleeding compared to traditional anticoagulants like warfarin. nih.govacs.org
Factor XIa Inhibition
Factor XIa is a key enzyme in the intrinsic pathway of the coagulation cascade. nih.gov Its inhibition is a significant target for the development of new antithrombotic medications. mdpi.com A class of FXIa inhibitors based on the 3-(1H-Imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one scaffold has been developed. nih.gov The inhibitory activity of these compounds against FXIa is typically evaluated using a fluorescence intensity (FLINT) based assay. nih.gov This assay utilizes a peptide substrate to measure the enzymatic activity of FXIa and the extent of its inhibition by the test compounds. nih.gov
Derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have also been investigated as inhibitors of both Factor Xa and Factor XIa. mdpi.com In one study, several derivatives were found to be selective inhibitors of Factor XIa, with the most potent compound exhibiting an IC50 value of 2 µM. mdpi.com
Modulation of Plasma Kallikrein Activity
Plasma kallikrein is a serine protease that is structurally similar to Factor XIa and is involved in the contact activation pathway of coagulation. nih.govnih.gov Due to this similarity, inhibitors of FXIa are often tested for their activity against plasma kallikrein. nih.gov The inhibition of human plasma kallikrein can be determined using assays similar to those used for FXIa. nih.gov Heparin has been shown to modulate the activity of human plasma kallikrein, enhancing its inhibition by natural inhibitors like antithrombin and C1-inhibitor. nih.gov The interplay between proteases like plasma kallikrein and glycosaminoglycans can modulate their enzymatic activity. nih.gov
Mechanisms of Antimicrobial and Antifungal Activity
Derivatives of 2,4-dihydro- nih.govnih.govtriazol-3-one have been examined for their antibacterial and antifungal properties. nih.gov The antimicrobial activity is often assessed using the disc-diffusion method, which measures the diameter of the growth inhibition zone in an agar medium. nih.gov For the most active compounds, the minimum inhibitory concentration (MIC) is determined. nih.gov In some studies, aminomethyl derivatives of 2,4-dihydro- nih.govnih.govtriazol-3-one have shown activity against a majority of the microorganisms tested. nih.gov
Similarly, novel quinolinone-containing 1,3,5-triazine derivatives have been synthesized and screened for their antimicrobial activity. icm.edu.pl Some of these compounds have demonstrated moderate activity against bacterial strains, while others were moderately active against fungi. icm.edu.pl
Mechanisms of Antimalarial and Anti-tuberculosis Activity (for related natural products)
Natural products have historically been a significant source of lead compounds for the treatment of malaria and tuberculosis. eolss.netnih.gov The emergence of drug-resistant strains of Plasmodium falciparum and Mycobacterium tuberculosis has underscored the need for new therapeutic agents. eolss.netnih.gov
For tuberculosis, several natural products have been identified as potential leads. nih.gov Indolizine derivatives, for example, have been identified as promising anti-TB agents against multidrug-resistant strains. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of mycobacterial enzymes like InhA. nih.gov Natural products offer a diverse range of chemical scaffolds that can exhibit potent and novel biological activity with minimal cytotoxicity to host cells. nih.gov
In the context of malaria, natural products have played a crucial role in the discovery of antimalarial drugs. eolss.net The development of parasite resistance to existing drugs necessitates the discovery of new pharmacophores and molecular targets. eolss.net
Computational Chemistry and Theoretical Studies
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful approach for elucidating the mechanistic pathways of complex organic reactions. By mapping potential energy surfaces, identifying intermediates, and characterizing transition states, researchers can gain a detailed understanding of how transformations involving the 1,2,8,8A-tetrahydroindolizin-3(5H)-one scaffold occur.
The diastereoselectivity of reactions is a critical aspect of stereocontrolled synthesis. In the context of tetrahydroindolizinone synthesis, computational studies have been instrumental in understanding the origins of diastereoselectivity. For example, in the hydrogenation of a polyfunctionalized indolizine (B1195054), a highly trans diastereoselective outcome was observed, yielding the trans ketone. nih.gov Theoretical calculations were key in rationalizing this unusual stereoselectivity. nih.gov
The aza-Nazarov cyclization is a valuable method for constructing five-membered nitrogen heterocycles. nih.govbeilstein-journals.org Computational studies can provide detailed insights into the reaction barriers and transition states of such cyclizations. While specific studies on the aza-Nazarov cyclization to form 1,2,8,8A-tetrahydroindolizin-3(5H)-one are not detailed in the provided information, the general principles of using computational chemistry to analyze these reactions are well-established. Such analyses would involve locating the transition state structures for the electrocyclization step and calculating the associated activation energies to understand the feasibility and stereochemical course of the reaction. These computational approaches have been successfully applied to understand the mechanism of aza-Nazarov reactions for the synthesis of other tricyclic α-methylene-γ-lactams. nih.govbeilstein-journals.org
Configurational Analysis and Stereochemical Assignment via Computational Methods
Computational methods are increasingly used for the configurational analysis and stereochemical assignment of complex molecules. By calculating the energies of different diastereomers and comparing calculated spectroscopic parameters (like NMR chemical shifts and coupling constants) with experimental data, the relative and absolute configurations of molecules like 1,2,8,8A-tetrahydroindolizin-3(5H)-one derivatives can be determined. This is particularly valuable when crystallographic data is unavailable.
Molecular Docking and Ligand-Target Interaction Prediction
Derivatives of 2,3,8,8a-tetrahydroindolizin-5(1H)-one have been identified as potential inhibitors of Factor XIa, a key target in the development of anticoagulants. nih.govnih.gov Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target. nih.govmdpi.com In the case of tetrahydroindolizinone derivatives, docking studies can elucidate how these molecules interact with the active site of Factor XIa. nih.gov
This involves predicting the preferred orientation of the ligand within the binding pocket and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Such predictions are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov The ultimate goal of these predictions is to aid in the discovery and development of safer and more effective oral anticoagulants for treating thromboembolic diseases. nih.gov
Interactive Data Table of Compounds
| Compound Name | Core Structure | Potential Application |
| 1,2,8,8A-tetrahydroindolizin-3(5H)-one | Tetrahydroindolizinone | Scaffold for synthesis |
| 3-(1H-Imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one | Tetrahydroindolizinone | Factor XIa inhibitor |
| Polygonatine B | 5,6,7,8-tetrahydroindolizinone | Antimicrobial, antifungal |
| Kinganone | 5,6,7,8-tetrahydroindolizinone | Antimicrobial, antifungal |
| Polygonatine A | 5,6,7,8-tetrahydroindolizinone | Natural product |
| (-)-Rhazinicine | 5,6,7,8-tetrahydroindolizin-5-one | Antitumor activity |
| Polyfunctionalized 5,6,7,8-tetrahydroindolizin-8-one | Tetrahydroindolizinone | Synthetic intermediate |
Spectroscopic and Crystallographic Analysis of 1,2,8,8a Tetrahydroindolizin 3 5h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, including the 1,2,8,8A-tetrahydroindolizin-3(5H)-one scaffold. It provides insights into the chemical environment of individual protons and carbon atoms within the molecule.
Proton NMR (¹H NMR): The ¹H NMR spectrum of 1,2,8,8A-tetrahydroindolizin-3(5H)-one would display distinct signals for each of the non-equivalent protons in the structure. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons adjacent to the nitrogen atom and the carbonyl group would be expected to resonate at a lower field (higher ppm values) due to deshielding effects. The protons on the saturated carbon atoms (C1, C2, and C8) would appear at a higher field (lower ppm values). The coupling patterns (e.g., doublets, triplets, multiplets) would reveal the number of neighboring protons, which is crucial for establishing the connectivity of the atoms.
Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A key signal in the spectrum of 1,2,8,8A-tetrahydroindolizin-3(5H)-one would be the resonance of the carbonyl carbon (C3), which is expected to appear significantly downfield (typically in the range of 170-180 ppm). The carbon atom adjacent to the nitrogen at the bridgehead position (C8a) would also have a characteristic chemical shift. The remaining saturated carbon atoms would resonate at higher fields.
In cases where experimental data is unavailable, computational methods such as Density Functional Theory (DFT) can be employed to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnrel.govrsc.orgresearchgate.netnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2,8,8A-tetrahydroindolizin-3(5H)-one (Illustrative) This table is illustrative and not based on reported experimental data.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | 1.8 - 2.2 (m) | 25 - 35 |
| 2 | 2.3 - 2.7 (m) | 30 - 40 |
| 3 | - | 170 - 180 |
| 5 | 3.0 - 3.5 (m) | 45 - 55 |
| 6 | 5.5 - 6.0 (m) | 120 - 130 |
| 7 | 5.8 - 6.3 (m) | 125 - 135 |
| 8 | 2.0 - 2.5 (m) | 35 - 45 |
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. For 1,2,8,8A-tetrahydroindolizin-3(5H)-one, COSY would show correlations between the protons on C1 and C2, as well as between protons on the adjacent carbons in the six-membered ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is particularly powerful for identifying quaternary carbons (like the carbonyl carbon C3) and for connecting different fragments of the molecule. For instance, correlations between the protons on C2 and C5 with the carbonyl carbon at C3 would confirm this part of the structure.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups, which can simplify the interpretation of the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula of 1,2,8,8A-tetrahydroindolizin-3(5H)-one and its derivatives. The experimentally determined exact mass is compared with the calculated mass for the proposed molecular formula, and a close match (typically within a few parts per million) confirms the elemental composition.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like many indolizinone derivatives. In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information. The fragmentation of related indole (B1671886) derivatives has been studied to understand their structures. researchgate.netscirp.org
Table 2: HRMS Data for a Hypothetical Derivative of 1,2,8,8A-tetrahydroindolizin-3(5H)-one This table is for illustrative purposes.
| Derivative | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
|---|---|---|---|
| 1,2,8,8A-tetrahydroindolizin-3(5H)-one | C₈H₁₁NO | 138.0919 | 138.0915 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
For chiral derivatives of 1,2,8,8A-tetrahydroindolizin-3(5H)-one, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. This is particularly important for understanding the biological activity of enantiomerically pure compounds. The crystallographic data would also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While no specific crystal structure for the parent compound is found in the provided search results, the technique remains the gold standard for unequivocal structural proof of such molecules.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 1,2,8,8A-tetrahydroindolizin-3(5H)-one |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. nih.govvscht.cz The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint. vscht.cz For 1,2,8,8A-tetrahydroindolizin-3(5H)-one, the key functional groups are the cyclic amide (lactam) and the saturated hydrocarbon portions of the molecule.
The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the lactam ring. The position of this absorption is sensitive to the ring size. In cyclic amides, the C=O stretching frequency is generally found in the region of 1650-1700 cm⁻¹. For five-membered rings (γ-lactams), this peak is typically observed at higher wavenumbers compared to larger, less strained rings. Vibrational modes with high intensity and frequency above 1640 cm⁻¹ are generally assigned to the C=O stretch. researchgate.net
The spectrum also displays characteristic absorptions corresponding to the carbon-hydrogen (C-H) bonds of the saturated rings. The C-H stretching vibrations for sp³-hybridized carbons are typically observed in the range of 2850-3000 cm⁻¹. researchgate.net Additionally, C-H bending vibrations (scissoring and rocking) appear in the fingerprint region of the spectrum, generally between 1350 cm⁻¹ and 1470 cm⁻¹. researchgate.net The C-N stretching vibration of the lactam also appears in the fingerprint region and can sometimes be coupled with other vibrations.
Below is a table summarizing the expected characteristic IR absorption bands for the core functional groups of 1,2,8,8A-tetrahydroindolizin-3(5H)-one.
| Functional Group | Type of Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |
| C-H (Alkane) | Stretch | 2850-2960 | Medium to Strong |
| C=O (Lactam) | Stretch | 1670-1700 | Strong |
| C-H (Alkane) | Bend (Scissoring) | ~1450-1470 | Medium |
| C-N (Amide) | Stretch | ~1200-1350 | Medium |
Specialized Spectroscopic Assays for Biological Interactions (e.g., FRET Melting Assays for DNA Binding)
To investigate the potential of 1,2,8,8A-tetrahydroindolizin-3(5H)-one and its derivatives to interact with biological targets, specialized spectroscopic techniques are employed. One such method is the Fluorescence Resonance Energy Transfer (FRET) based melting assay, which is particularly useful for studying the binding of small molecules to nucleic acid structures like DNA.
The FRET melting assay evaluates the ability of a compound to stabilize a specific DNA secondary structure, such as a G-quadruplex or a duplex. The principle involves a DNA oligonucleotide labeled with a fluorescent donor molecule at one end and a quencher (acceptor) molecule at the other. In the folded, native state of the DNA, the donor and acceptor are in close proximity, allowing FRET to occur, which results in low fluorescence emission from the donor.
As the temperature is increased, the DNA unfolds (melts), separating the donor and acceptor. This separation disrupts FRET, leading to a significant increase in the donor's fluorescence. The temperature at which half of the DNA is unfolded is known as the melting temperature (Tₘ).
When a ligand, such as a derivative of 1,2,8,8A-tetrahydroindolizin-3(5H)-one, binds to and stabilizes the DNA structure, it requires more thermal energy to induce melting. This stabilization results in an increase in the melting temperature (ΔTₘ). The magnitude of this change (ΔTₘ) is a direct measure of the ligand's binding affinity and stabilizing effect on the DNA structure. This assay is a valuable tool for screening compound libraries to identify promising DNA-binding agents.
The results of a FRET melting assay are typically presented as melting curves, plotting fluorescence intensity against temperature. The first derivative of these curves allows for the precise determination of the Tₘ.
Below is an example data table illustrating the type of results obtained from a FRET melting assay for a hypothetical derivative.
| Compound Concentration (µM) | Melting Temperature (Tₘ) in °C | Change in Melting Temperature (ΔTₘ) in °C |
| 0 (Control DNA) | 55.0 | 0.0 |
| 1.0 | 57.5 | +2.5 |
| 5.0 | 62.0 | +7.0 |
| 10.0 | 65.5 | +10.5 |
Natural Occurrence and Biosynthetic Pathways of Indolizinone Containing Alkaloids
Isolation and Characterization of Naturally Occurring 1,2,8,8A-tetrahydroindolizin-3(5H)-one Derivatives
An extensive review of scientific literature does not yield specific examples of naturally occurring compounds containing the precise 1,2,8,8A-tetrahydroindolizin-3(5H)-one scaffold. While the broader class of indolizidine alkaloids is widely distributed in nature, found in plants, fungi, and bacteria, this particular indolizinone isomer has not been reported as a natural product. nih.govnih.govnih.gov Research has focused more on other isomers, such as hydroxylated indolizidines like swainsonine and castanospermine, or synthetic derivatives of related scaffolds for therapeutic applications. nih.govnih.gov The absence of isolated natural derivatives of this specific compound means that methods for its extraction and characterization from natural sources are not documented.
Comparison with Related Indolizidine Alkaloids and Their Biosynthetic Routes
While direct biosynthetic pathways for 1,2,8,8A-tetrahydroindolizin-3(5H)-one are unelucidated due to the lack of known natural products, a comparative analysis with well-studied indolizidine alkaloids provides a strong basis for understanding its potential origins. The biosynthesis of indolizidine alkaloids generally follows two major pathways: one derived from the amino acid L-lysine and its cyclized derivative L-pipecolic acid, and another involving polyketide synthases (PKSs). nih.gov
Lysine/Pipecolic Acid-Derived Pathway: Many plant and fungal indolizidine alkaloids, such as swainsonine and slaframine, originate from L-pipecolic acid. biorxiv.org The biosynthesis of swainsonine, a potent α-mannosidase inhibitor, has been extensively studied. Its pathway involves a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid enzyme that constructs the core indolizidine backbone from L-pipecolic acid. biorxiv.org Subsequent tailoring enzymes, including hydroxylases and reductases, modify the scaffold to produce the final polyhydroxylated alkaloid. A key intermediate in this pathway is a ketone indolizidine, which serves as a precursor for further modifications. biorxiv.org
Polyketide-Derived Pathway: In contrast, some bacterial indolizidines, like cyclizidine produced by Streptomyces species, are synthesized via a polyketide pathway. nih.govrsc.org Isotope labeling studies have shown that the entire carbon skeleton of cyclizidine is derived from acetate and propionate units, assembled by a Type II polyketide synthase. nih.govrsc.org This pathway represents a completely different biosynthetic logic compared to the amino acid-derived route.
The table below summarizes the key differences between these two primary biosynthetic routes leading to indolizidine alkaloids.
| Feature | Lysine/Pipecolic Acid Pathway (e.g., Swainsonine) | Polyketide Pathway (e.g., Cyclizidine) |
| Primary Precursor | L-Lysine / L-Pipecolic Acid | Acetate, Propionate |
| Key Enzymes | NRPS-PKS hybrids, Tailoring enzymes (hydroxylases, reductases) | Type II Polyketide Synthases (PKSs) |
| Organism Type | Primarily Fungi and Plants | Primarily Bacteria (Actinomycetes) |
| Intermediate Type | Amino acid-derived intermediates | Polyketide chain |
Biosynthetic Postulations for 1,2,8,8A-tetrahydroindolizin-3(5H)-one Scaffold Formation
Based on the established biosynthetic routes for related alkaloids, a plausible pathway for the formation of the 1,2,8,8A-tetrahydroindolizin-3(5H)-one scaffold can be postulated. The structure, featuring a lactam (amide) ring, strongly suggests a biosynthetic origin involving both an amino acid precursor and a polyketide-like extension.
A likely pathway would begin with L-lysine, which is first converted to L-pipecolic acid. This initial step is a common entry point for the biosynthesis of many indolizidine and quinolizidine alkaloids. researchgate.net The L-pipecolic acid would then serve as a starter unit for a PKS or a similar fatty acid synthase (FAS) assembly line.
The proposed biosynthetic steps are as follows:
Formation of L-pipecolic acid: L-lysine undergoes cyclization and oxidation to form L-pipecolic acid.
Chain Elongation: The L-pipecolic acid is likely activated (e.g., as a CoA-thioester) and then extended by the addition of acetate units (derived from malonyl-CoA) via a PKS or FAS-like mechanism. An elongation with three acetate units would provide the necessary carbon atoms for the second ring.
Cyclization and Lactam Formation: The resulting polyketo-amino acid chain would undergo an intramolecular condensation reaction. A nucleophilic attack from the nitrogen atom of the pipecolic acid ring onto a downstream keto group would lead to the formation of the bicyclic indolizinone ring system.
Reductive Steps: Subsequent reduction of a double bond within the newly formed ring would yield the final saturated 1,2,8,8A-tetrahydroindolizin-3(5H)-one core.
This postulated pathway combines elements from both the lysine-derived and polyketide biosynthetic routes, which is consistent with the hybrid nature of many alkaloid biosynthetic pathways. biorxiv.orgresearchgate.net The key step is the cyclase-catalyzed intramolecular reaction that forges the indolizinone core from a linear precursor, a common strategy in alkaloid biosynthesis. researchgate.net
Future Directions and Research Perspectives in 1,2,8,8a Tetrahydroindolizin 3 5h One Chemistry
Advancements in Asymmetric Synthetic Methodologies
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient asymmetric syntheses to produce enantiomerically pure 1,2,8,8A-tetrahydroindolizin-3(5H)-one derivatives is a paramount objective. While various synthetic routes to related heterocyclic systems exist, future research will focus on methodologies that offer high stereocontrol, efficiency, and versatility.
Key areas for advancement include:
Organocatalytic Domino Reactions: The use of small chiral organic molecules as catalysts for cascade reactions is a powerful strategy. Future work could explore quinine-derived squaramide catalysts in multicomponent reactions to construct the tetrahydroindolizinone core with multiple stereocenters in a single step, a technique proven effective for similar nitrogen-containing heterocycles. nih.gov
Transition-Metal Catalyzed Cyclizations: Building on established methods like nickel-catalyzed cyclizations and ring-closing metathesis used for related indole (B1671886) alkaloids, new catalytic systems could be developed for the enantioselective synthesis of the indolizinone ring system. researchgate.net
Intramolecular Cycloaddition Cascades: Tandem intramolecular [4+2]/[3+2] cycloaddition reactions have been successfully employed in the asymmetric total synthesis of complex alkaloids like vindoline. nih.gov Adapting this strategy, where a chiral substituent on a tether directs the stereochemical outcome, could provide a powerful route to complex, stereochemically dense indolizinone derivatives. nih.gov
These advanced synthetic approaches will be crucial for creating libraries of stereochemically defined compounds, enabling a more precise investigation of their structure-activity relationships (SAR).
Exploration of Novel Biological Targets and Therapeutic Modalities
While derivatives of the closely related 2,3,8,8a-tetrahydroindolizin-5(1H)-one have been identified as inhibitors of Factor XIa for the treatment of thromboembolic diseases, the full biological potential of the 1,2,8,8A-tetrahydroindolizin-3(5H)-one scaffold remains largely unexplored. nih.gov Future research is poised to investigate a diverse range of new biological targets and therapeutic areas.
Potential future therapeutic applications include:
Oncology: The indolizinone core is a feature of many alkaloids that modulate critical cancer-related signaling pathways. nih.gov A significant future direction will be to screen 1,2,8,8A-tetrahydroindolizin-3(5H)-one derivatives for activity against targets in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. nih.gov Furthermore, exploring their potential as inhibitors of receptor tyrosine kinases, such as VEGFR-2, could lead to new anti-angiogenic agents. mdpi.com
Inflammatory Diseases: Mitogen-activated protein kinases (MAPKs), such as p38 MAPK, are key regulators of the inflammatory response. researchgate.net The tetrahydroindolizinone scaffold could be optimized to develop selective inhibitors of these kinases, offering new therapeutic options for chronic inflammatory conditions.
Infectious Diseases: The structural features of nitrogen heterocycles are common in antimicrobial agents. Screening libraries of novel indolizinone derivatives against a panel of pathogenic bacteria and fungi could identify new lead compounds for anti-infective drug discovery. nih.gov
The table below summarizes potential biological targets for future investigation based on activities observed in structurally related compounds.
| Potential Biological Target | Therapeutic Area | Rationale Based on Related Compounds |
| Factor XIa | Thrombosis | Direct evidence from 2,3,8,8a-tetrahydroindolizin-5(1H)-one derivatives. nih.gov |
| PI3K/Akt/mTOR Pathway | Cancer | Many alkaloids with related cores modulate this critical cell signaling pathway. nih.gov |
| VEGFR-2 | Cancer | Indolinone derivatives have shown inhibitory activity against this anti-angiogenic target. mdpi.com |
| p38 MAPK | Inflammation | Tetrahydroquinoline derivatives have been identified as inhibitors. researchgate.net |
| Bacterial DNA Gyrase | Infectious Diseases | Thiazolopyrimidine derivatives show potent antimicrobial activity via this target. nih.gov |
Integration of Computational and Experimental Approaches in Molecular Design
The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. Applying these integrated approaches to 1,2,8,8A-tetrahydroindolizin-3(5H)-one chemistry will accelerate the design-synthesize-test cycle and enhance the probability of success.
Future research will increasingly rely on:
Molecular Docking: To identify potential biological targets and predict binding modes, molecular docking studies will be essential. This allows for the rational design of derivatives with improved affinity and selectivity for targets like Factor XIa or various protein kinases. nih.govresearchgate.net
In Silico ADME/Tox Prediction: Before committing to costly synthesis, computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of virtual compounds. nih.gov This allows researchers to prioritize derivatives with favorable drug-like profiles, such as good oral bioavailability and low toxicity.
Density Functional Theory (DFT) Calculations: DFT studies can provide deep insights into the electronic properties, stability, and reactivity of novel indolizinone derivatives. nih.gov This information can help rationalize observed biological activities and guide the design of next-generation compounds. nih.govnih.gov
By using computational screening to prioritize candidates, researchers can focus synthetic efforts on compounds with the highest likelihood of possessing both desired biological activity and favorable pharmacokinetic properties. nih.gov
Collaborative Research Initiatives in Indolizinone Chemistry
The complexity of modern drug discovery necessitates a multidisciplinary approach. Advancing the field of indolizinone chemistry will depend on fostering robust collaborations between researchers from diverse scientific backgrounds.
Key collaborations will include:
Synthetic and Medicinal Chemists: To design and create novel, diverse libraries of 1,2,8,8A-tetrahydroindolizin-3(5H)-one derivatives.
Computational Chemists: To perform molecular modeling, virtual screening, and ADME/Tox predictions to guide synthetic efforts. researchgate.netnih.gov
Pharmacologists and Cell Biologists: To conduct in vitro and in vivo assays to determine the biological activity, mechanism of action, and therapeutic potential of new compounds. nih.gov
Structural Biologists: To solve the crystal structures of lead compounds bound to their biological targets, providing crucial information for structure-based drug design.
Such integrated, collaborative initiatives are essential for efficiently translating fundamental chemical discoveries into tangible therapeutic candidates. The collective expertise from these different fields will be the driving force behind the next wave of innovation in indolizinone chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2,8,8a-tetrahydroindolizin-3(5H)-one, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via palladium-catalyzed direct arylation of cyclic enaminones (e.g., using arylboronic acids) or condensation of cyclic imines with α-oxoesters. For example, cyclic enaminones react with arylboronic acids under Pd(II) catalysis to yield substituted derivatives, with yields ranging from 45% to 97% . Key intermediates are characterized using and NMR, HRMS, and melting point analysis to confirm regiochemistry and purity. Trace impurities in NMR (e.g., residual solvents) must be accounted for during interpretation .
Q. How are spectroscopic techniques employed to validate the structure of tetrahydroindolizinone derivatives?
- Methodological Answer : NMR (400 MHz) and NMR (100 MHz) in CDCl are standard for structural validation. For instance, characteristic signals include downfield shifts for carbonyl groups (~164.6 ppm in NMR) and coupling constants (e.g., for diastereotopic protons) to confirm stereochemistry . HRMS with ESI ionization ensures molecular ion ([M+H]) alignment with theoretical values (e.g., 236.0736 observed vs. 236.0740 calculated) .
Advanced Research Questions
Q. What experimental strategies optimize regioselectivity in palladium-catalyzed arylation of tetrahydroindolizinones?
- Methodological Answer : Ligand choice and solvent polarity critically influence regioselectivity. For example, electron-rich arylboronic acids favor C-6 arylation in enaminones due to enhanced π-backbonding with Pd(II) catalysts . Reaction monitoring via TLC or LC-MS at intervals (e.g., 2-hour increments) helps identify kinetic vs. thermodynamic products. Post-reaction purification via column chromatography (cyclohexane/ethyl acetate gradients) resolves regioisomers .
Q. How can contradictory yield data in similar synthetic protocols be resolved?
- Methodological Answer : Discrepancies often arise from subtle variations in catalyst loading, temperature, or substrate purity. For instance, a 56% yield for 6-(4-methoxyphenyl)-tetrahydroindolizinone vs. 88% for a trifluoromethyl-substituted analog may reflect steric/electronic effects of substituents. Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagent grades) are recommended to isolate variables .
Q. What methodologies evaluate the DNA alkylation potential of tetrahydroindolizinone derivatives?
- Methodological Answer : DNA-binding studies using duplex DNA (e.g., w794 DNA) and cytotoxicity assays (e.g., L1210 leukemia cells) assess alkylation efficacy. The parent alkylation subunit (CPI) shows identical selectivity to natural products like CC-1065, with alkylation rates quantified via gel electrophoresis or fluorescence quenching . Substituent effects (e.g., C7 methyl or C6 methoxycarbonyl groups) are analyzed using structure-activity relationship (SAR) models .
Q. How do structural modifications (e.g., imidazole substitution) impact biological activity?
- Methodological Answer : Derivatives like 3-(1H-imidazol-2-yl)-tetrahydroindolizin-5(1H)-one are synthesized via heterocyclic condensation and tested as Factor XIa inhibitors. Activity is measured via enzymatic assays (IC) and molecular docking to validate binding to the S1 pocket of Factor XIa. Substituent polarity and steric bulk are optimized using QSAR models .
Data Presentation Guidelines
Table 1 : Representative Synthetic Yields and Conditions for Tetrahydroindolizinone Derivatives
Key Considerations for Experimental Design
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to resolve enantiomers (e.g., (RS)-2-hydroxy derivatives ).
- Biological Assays : Pair in vitro DNA alkylation studies with in vivo toxicity profiling to mitigate off-target effects .
- Data Validation : Cross-reference spectral data with prior reports (e.g., identical NMR shifts for known derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
